Manganese lactate trihydrate

Vue d'ensemble

Description

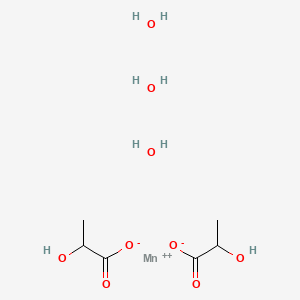

Manganese lactate trihydrate is an organic chemical compound, a salt of manganese and lactic acid with the formula Mn(C₃H₅O₃)₂·3H₂O. It forms light pink crystals and is highly soluble in water . This compound is commonly used in various scientific and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Manganese lactate trihydrate can be synthesized by dissolving manganese carbonate in a lactic acid solution. The reaction proceeds as follows: [ \text{MnCO}_3 + 2\text{C}_3\text{H}_6\text{O}_3 \rightarrow \text{Mn(C}_3\text{H}_5\text{O}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ] This reaction results in the formation of manganese lactate, which can then be crystallized to obtain the trihydrate form .

Industrial Production Methods: In industrial settings, this compound is produced by reacting manganese oxide or manganese dioxide with lactic acid at elevated temperatures (50-70°C). The resulting solution is then cooled to precipitate the trihydrate crystals .

Analyse Des Réactions Chimiques

Types of Reactions: Manganese lactate trihydrate undergoes various chemical reactions, including:

Oxidation: Manganese in the +2 oxidation state can be oxidized to higher oxidation states.

Reduction: It can be reduced back to the +2 state from higher oxidation states.

Substitution: The lactate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, hydrogen gas.

Substitution Reagents: Various carboxylic acids, aminoalcohols.

Major Products:

Oxidation Products: Manganese oxides (MnO₂, Mn₂O₃).

Reduction Products: Manganese metal or lower oxidation state manganese compounds.

Substitution Products: Manganese complexes with different ligands.

Applications De Recherche Scientifique

Introduction to Manganese Lactate Trihydrate

This compound, with the chemical formula , is an organic compound derived from manganese and lactic acid. This compound is notable for its light pink crystalline structure and high solubility in water, making it a versatile agent in various applications across scientific and industrial fields.

Nutritional Supplementation

Manganese is an essential trace mineral involved in numerous biological processes, including metabolism, bone formation, and antioxidant defense. This compound serves as a dietary supplement to address manganese deficiency. Its bioavailability makes it a preferred choice in formulations aimed at improving nutritional health.

Case Study: Nutritional Benefits

- A study highlighted the role of manganese in bone health and metabolic processes, emphasizing the effectiveness of manganese lactate as a supplement for individuals with dietary deficiencies .

Pharmaceutical Applications

In pharmaceuticals, this compound is utilized for its potential therapeutic effects. It has been explored for its role in treating conditions related to oxidative stress due to its antioxidant properties.

Clinical Research Findings

- Research indicates that manganese lactate can enhance the efficacy of certain drugs by improving their absorption and bioavailability .

Industrial Applications

This compound finds applications in various industrial processes, particularly in the manufacturing of batteries and as a catalyst in chemical reactions.

Table: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Battery Manufacturing | Used as a precursor for lithium manganese oxide batteries |

| Catalysis | Acts as a catalyst in organic synthesis reactions |

| Pigment Production | Utilized in the production of pigments due to its color properties |

Agricultural Use

In agriculture, this compound is employed as a micronutrient fertilizer. It helps prevent manganese deficiency in crops, which can lead to poor growth and yield.

Impact on Crop Growth

- Field studies have shown that the application of manganese lactate improves crop yield and quality, particularly in crops sensitive to manganese deficiency such as soybeans and corn .

Biotechnology and Research

In biochemistry and molecular biology, this compound serves as a crucial reagent in various experimental protocols, including cell culture and transfection processes.

Research Applications

Mécanisme D'action

The mechanism by which manganese lactate trihydrate exerts its effects involves its role as a source of manganese ions (Mn²⁺). These ions participate in various biochemical pathways, including:

Enzyme Activation: Manganese ions act as cofactors for several enzymes, enhancing their catalytic activity.

Oxidative Stress Regulation: Manganese ions are involved in the detoxification of reactive oxygen species, protecting cells from oxidative damage.

Comparaison Avec Des Composés Similaires

Manganese Gluconate: Another manganese salt with similar solubility and applications.

Manganese Acetate: Used in similar industrial and research applications but differs in its ligand structure.

Manganese Citrate: Similar in its use as a nutritional supplement but has different chemical properties.

Uniqueness: Manganese lactate trihydrate is unique due to its specific ligand structure, which provides distinct solubility and reactivity properties compared to other manganese salts. Its trihydrate form also offers unique crystalline properties that are beneficial in various applications .

Activité Biologique

Manganese lactate trihydrate, with the chemical formula , is an organic manganese compound formed from lactic acid and manganese carbonate. This compound is notable for its biological activities, particularly in nutrition and biochemistry, where manganese plays a critical role in various physiological processes.

This compound appears as pale pink crystalline solids that are soluble in water and ethanol. The synthesis typically involves the reaction of manganese carbonate with lactic acid, producing manganese lactate and releasing carbon dioxide and water:

The trihydrate form crystallizes in a monoclinic system, which differentiates it from other hydrates such as the dihydrate that forms an orthorhombic structure .

1. Role in Human Health

Manganese is an essential trace element involved in several biological functions:

- Antioxidant Defense : Manganese is a cofactor for superoxide dismutase (MnSOD), an important antioxidant enzyme that protects cells from oxidative stress.

- Bone Formation : It plays a role in bone development and maintenance, influencing the activity of enzymes involved in bone mineralization.

- Metabolism : Manganese is crucial for carbohydrate metabolism and lipid synthesis, contributing to energy production and metabolic regulation .

Table 1: Summary of Biological Roles of Manganese

| Biological Function | Description |

|---|---|

| Antioxidant Defense | Cofactor for MnSOD, protects against oxidative damage |

| Bone Formation | Involved in enzymatic processes for bone mineralization |

| Metabolism | Essential for carbohydrate metabolism and lipid synthesis |

2. Cognitive Function and Immune Support

Recent studies suggest that manganese supplementation may enhance cognitive function and support the immune response. For instance, a study indicated that adequate manganese levels are associated with improved cognitive performance in both children and adults. Additionally, manganese has been shown to influence immune cell function, enhancing the body’s defense mechanisms against infections .

Case Study 1: Manganese Deficiency and Cognitive Impairment

A study published in the Journal of Nutrition examined the effects of manganese deficiency on cognitive abilities in adolescents. The findings indicated that low dietary manganese intake correlated with poorer performance on cognitive tests, suggesting that adequate manganese levels are vital for optimal brain function .

Case Study 2: Manganese Lactate as a Biostimulant

Research conducted on the uptake of metal lactates by plants demonstrated that manganese lactate can enhance growth parameters in crops like Arabidopsis thaliana and wheat (Triticum aestivum). The study found that plants treated with manganese lactate showed improved nutrient uptake compared to those treated with conventional manganese salts . This suggests potential agricultural applications for manganese lactate as a biostimulant.

Research Findings

Recent investigations into the biological activity of manganese lactate have revealed significant insights:

- Metal Uptake Studies : A controlled experiment showed that plants absorb manganese more effectively when supplied as lactate compared to chloride forms. This research highlights the potential for using metal lactates in sustainable agriculture practices to improve nutrient availability and plant growth .

- Toxicological Profiles : Toxicological assessments indicate that while manganese is essential at low concentrations, excessive exposure can lead to neurotoxicity. Studies have documented dose-response relationships between manganese exposure and neurological effects, emphasizing the need for balanced dietary intake .

Propriétés

IUPAC Name |

2-hydroxypropanoate;manganese(2+);trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Mn.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEZZHPBGFRWNY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Mn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16MnO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60983587 | |

| Record name | Manganese(2+) 2-hydroxypropanoate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6505-50-6 | |

| Record name | Manganese lactate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006505506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(2+) 2-hydroxypropanoate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANGANESE LACTATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48IOK5178N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.